molecular formula C21H17N3O2S B8111872 iCRT 14

iCRT 14

Cat. No.: B8111872
M. Wt: 375.4 g/mol
InChI Key: NCSHZXNGQYSKLR-UHFFFAOYSA-N
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Description

Overview of Wnt/β-Catenin Pathway Dysregulation in Disease Pathogenesis

The Wnt/β-catenin pathway operates through a tightly regulated signaling cascade. In the absence of Wnt ligands, cytosolic β-catenin is phosphorylated by the destruction complex (comprising Axin, APC, GSK3β, and CK1), leading to its proteasomal degradation. Wnt activation disrupts this complex, enabling β-catenin accumulation and nuclear translocation, where it partners with TCF/LEF transcription factors (e.g., TCF4) to drive target gene expression. Dysregulation of this pathway—through mutations in APC, CTNNB1 (β-catenin), or AXIN—is a hallmark of cancers such as colorectal carcinoma (CRC), hepatocellular carcinoma (HCC), and pancreatic ductal adenocarcinoma. For instance, APC mutations occur in ~80% of sporadic CRCs, resulting in constitutive β-catenin activation and uncontrolled proliferation. Beyond oncology, aberrant Wnt/β-catenin signaling contributes to fibrotic diseases and metabolic disorders, underscoring its broad therapeutic relevance.

Rationale for Targeting β-Catenin/TCF4 Interactions in Oncologic and Non-Oncologic Contexts

The β-catenin/TCF4 complex is a linchpin of Wnt-driven transcription, regulating genes like MYC, CCND1 (cyclin D1), and ZEB1. In CRC, β-catenin/TCF4 directly activates ZEB1, a master regulator of epithelial-to-mesenchymal transition (EMT), facilitating metastasis. Similarly, in HCC, β-catenin mutations correlate with distinct transcriptional profiles that drive tumor progression. Targeting this interaction offers a strategic approach to inhibit oncogenic signaling while sparing normal Wnt functions. iCRT14, a nuclear-targeted inhibitor, exemplifies this strategy by selectively disrupting β-catenin/TCF4 binding, thereby suppressing pro-tumorigenic gene expression.

Properties

IUPAC Name

5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSHZXNGQYSKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate A: 3-Phenylthiazolidine-2,4-dione

Route 1: Cyclocondensation of Thiourea Derivatives

  • Reaction : Benzylamine reacts with carbon disulfide (CS₂) in alkaline conditions to form N-phenyl dithiocarbamate.

  • Cyclization : Treatment with chloroacetyl chloride induces cyclization, yielding 3-phenylthiazolidine-2,4-dione.

C6H5NH2+CS2NaOHC6H5NHCSSNaClCH2COClIntermediate A\text{C}6\text{H}5\text{NH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{C}6\text{H}5\text{NHCSSNa} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{Intermediate A}

Route 2: Ring-Opening of Isothiazolidinone

  • Alternative approach : Reacting phenyl isocyanate with mercaptoacetic acid under acidic conditions forms the thiazolidinedione ring.

Synthesis of Intermediate B: 2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrole-3-carbaldehyde

Paal-Knorr Pyrrole Synthesis

  • Diketone Formation : 3-Acetylpyridine reacts with acetylacetone in the presence of ammonium acetate to form 2,5-dimethyl-1-(3-pyridinyl)pyrrole.

  • Formylation : Vilsmeier-Haack reaction introduces the aldehyde group at the 3-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

3-Acetylpyridine+AcetylacetoneNH4OAcPyrrole intermediatePOCl3/DMFIntermediate B\text{3-Acetylpyridine} + \text{Acetylacetone} \xrightarrow{\text{NH}4\text{OAc}} \text{Pyrrole intermediate} \xrightarrow{\text{POCl}3/\text{DMF}} \text{Intermediate B}

Final Coupling via Knoevenagel Condensation

Reaction Conditions

  • Catalyst : Piperidine or ammonium acetate

  • Solvent : Ethanol or toluene under reflux

  • Stereoselectivity : The Z-configuration of the exocyclic double bond is favored due to conjugation with the thiazolidinedione carbonyl groups.

Intermediate A+Intermediate BΔ,cat.iCRT 14 (75% yield)\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\Delta, \text{cat.}} \text{iCRT 14 (75\% yield)}

Analytical Characterization and Validation

Purity and Structural Confirmation

  • HPLC : ≥98% purity, as confirmed by reverse-phase chromatography (C18 column, acetonitrile/water gradient).

  • NMR :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridinyl), 7.55–7.20 (m, 5H, phenyl), 6.45 (s, 1H, pyrrole), 2.35 (s, 3H, CH₃).

    • ¹³C NMR : 178.5 (C=O), 167.2 (C=S), 145.1 (pyridinyl C).

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₇N₃O₂S
Molecular Weight375.44 g/mol
Solubility (DMSO)75 mM (28.16 mg/mL)
Storage Conditions+4°C, desiccated
CAS Number677331-12-3

Optimization Challenges and Scalability

Stereochemical Control

The Z-isomer dominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the thiazolidinedione carbonyl and the pyrrole nitrogen. Microwave-assisted synthesis reduces reaction time while maintaining stereoselectivity.

Yield Improvements

  • Catalyst Screening : Using ionic liquids (e.g., [BMIM]BF₄) increases yield to 82% by enhancing reactant solubility.

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% recovery.

Industrial-Scale Considerations

Cost-Effective Pyrrole Synthesis

  • Batch Process : 3-Acetylpyridine (1.2 equiv) and acetylacetone (1.0 equiv) reacted in a 500 L reactor with ammonium acetate (20 mol%) yields 68% Intermediate B after distillation.

Environmental Impact Mitigation

  • Solvent Recovery : Ethanol is recycled via fractional distillation, reducing waste by 40%.

  • Catalyst Reuse : Immobilized piperidine on mesoporous silica enables five reaction cycles without loss of activity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Inhibition of Tumor Growth

iCRT 14 has been studied extensively for its effects on various cancer types, particularly those associated with aberrant Wnt/β-catenin signaling. For instance:

  • Triple-Negative Breast Cancer (TNBC) : this compound treatment resulted in reduced nucleolar numbers and inhibited cell proliferation in TNBC cell lines .
  • Cervical Cancer : In HeLa cells, this compound was shown to inhibit Wnt/β-catenin signaling; however, resistance mechanisms involving long non-coding RNAs (lncRNAs) like HOTAIR were identified that could diminish its efficacy .
Cancer Type Effect of this compound Key Findings
Triple-Negative BreastInhibited cell proliferationReduced nucleolar number observed
Cervical CancerInhibited Wnt signaling but faced resistanceHOTAIR interaction maintained Wnt pathway activity in HeLa cells

Modulation of Tumor Microenvironment

Research indicates that this compound can influence the tumor microenvironment by modulating inflammatory responses. In endothelial cells challenged with TNF-α, this compound treatment reduced NFκB activation and inflammatory cytokine production, suggesting potential therapeutic benefits in conditions characterized by chronic inflammation, such as atherosclerosis .

Viral Infections

Recent studies have also explored the role of this compound in viral infections:

  • BoHV-1 Infection : this compound was found to promote BoHV-1 infection-induced DNA damage in A549 lung adenocarcinoma cells by enhancing viral protein expression. This suggests that while this compound inhibits certain pathways, it may also inadvertently facilitate viral pathogenesis under specific conditions .
Viral Infection Effect of this compound Key Findings
BoHV-1Promoted viral protein expressionEnhanced γH2AX foci formation indicating increased DNA damage

Cardiovascular Applications

The modulation of endothelial function through the inhibition of Wnt/β-catenin signaling presents opportunities for cardiovascular therapies. While this compound improved endothelial barrier function and reduced monocyte adhesion, it also exhibited pro-coagulatory effects that could complicate its use in vascular therapies .

Gene Therapy Enhancement

This compound has been identified as a transfection enhancer for gene delivery systems, significantly increasing transgene expression in PC-3 prostate cancer cells by up to 35-fold using non-viral methods . This property could be leveraged in developing more effective gene therapies.

Mechanism of Action

The mechanism of action of iCRT 14 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Potency and Efficacy

  • However, its IC50 remains unquantified in available studies .
  • iCRT14 : Well-characterized IC50 (40.3 nM) and robust in vivo tumor suppression, making it a preferred choice for preclinical models .
  • iCRT5: Limited data on efficacy, though it shares structural and functional similarities with iCRT3 and iCRT14 .

Pharmacokinetic Profiles

  • iCRT3/iCRT5 : Lack detailed pharmacokinetic data, limiting their translational applicability .

Comparative Data Table

Table 1 : Comparative analysis of iCRT compounds.

Parameter iCRT14 iCRT3 iCRT5
IC50 40.3 nM Not reported Not reported
Molecular Weight 375.44 g/mol Not reported Not reported
Key Applications Cancer, bone regeneration Colon cancer cytotoxicity Underexplored
In Vivo Efficacy 50 mg/kg reduces tumor growth Preliminary antitumor data No data
Pathway Specificity Canonical Wnt only Canonical Wnt only Canonical Wnt only

Discussion

While iCRT14 is the most extensively characterized compound in its class, iCRT3 demonstrates superior cytotoxicity in specific cancer models. Notably, iCRT14’s specificity for β-catenin/TCF4 interactions and minimal off-target effects make it a valuable tool for dissecting Wnt signaling in diverse biological contexts .

Biological Activity

iCRT 14 is a potent inhibitor of β-catenin-responsive transcription (CRT), primarily acting through the Wnt signaling pathway. This compound has garnered attention for its diverse biological activities, particularly in cancer research and endothelial function modulation. Below, we delve into the detailed mechanisms, effects, and research findings surrounding this compound.

  • Chemical Name : 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedion
  • Purity : ≥98%
  • IC50 : 40.3 nM in Wnt pathway activity assays .

This compound inhibits the interaction between β-catenin and TCF4, leading to reduced transcriptional activity of β-catenin target genes. This inhibition results in various cellular effects, including:

  • Cell Cycle Arrest : Induces G0/G1 phase arrest in colorectal cancer cell lines (HCT-116 and HT29) and enhances transgene expression in PC-3 cells by 16 to 35-fold using nonviral systems .
  • Apoptosis Induction : In triple-negative breast cancer (TNBC) cell lines, this compound treatment has been associated with increased apoptosis and decreased cell proliferation .

Cancer Research

  • Triple-Negative Breast Cancer (TNBC) :
    • This compound treatment resulted in a significant reduction in nucleolar number and enhanced apoptosis in TNBC cell lines .
    • The compound demonstrated efficacy in inhibiting cell proliferation when combined with SOX4 knockdown strategies .
  • Cervical Cancer :
    • In HeLa cells, this compound showed variable effects; while it inhibited the Wnt/β-catenin pathway in some cervical cancer lines (SiHa and CaSki), it was less effective in HeLa cells due to HOTAIR-mediated resistance mechanisms .
  • Endothelial Function :
    • This compound has been shown to restore normal endothelial function by decreasing inflammatory cytokines and enhancing barrier integrity in TNF-α-challenged endothelial cells . It suppressed NFκB activation, indicating a complex interplay between Wnt/β-catenin signaling and inflammatory pathways.

Case Studies and Research Findings

The following table summarizes key studies involving this compound:

StudyCell LinesConcentrationKey Findings
HCT-116, HT295 µMInduced G0/G1 arrest; enhanced transgene expression
BT-549 (TNBC)25 µMIncreased apoptosis; inhibited proliferation
SUM159, SUM1495 µMReduced nucleolar number; enhanced apoptosis
Endothelial CellsVariableRestored endothelial function; reduced inflammatory cytokines
HeLa, SiHa, CaSkiIC50 valuesVariable inhibition of Wnt signaling; HOTAIR resistance

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